molecular formula C10H17NO5 B3103182 Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate CAS No. 143300-67-8

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate

Cat. No.: B3103182
CAS No.: 143300-67-8
M. Wt: 231.25 g/mol
InChI Key: GTXZPWFIURSNLY-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate (CAS 884512-77-0, molecular formula: C₁₀H₁₇NO₅) is a β-keto ester derivative featuring a branched amino-ester substituent. This compound is characterized by two ethoxycarbonyl groups and an amide linkage, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure enables diverse reactivity, such as participation in cyclization reactions or serving as a precursor for bioactive molecules .

Properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11-8(12)7-10(14)16-4-2/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZPWFIURSNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate typically involves the esterification of 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester and amine groups.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Nitro () and chloro () substituents increase electrophilicity, favoring nucleophilic aromatic substitution.
    • Methoxy () and ethoxy () groups enhance solubility in polar solvents due to their electron-donating nature.
  • Steric Effects :
    • Bulky substituents like cyclopropyl () or p-tolyl () hinder sterically sensitive reactions (e.g., SN2 mechanisms).
  • Pharmacological Relevance :
    • Anti-Alzheimer’s activity in ’s compound correlates with its methoxy-methyl substitution, which may improve blood-brain barrier penetration.

Biological Activity

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate, with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

This compound is synthesized through the esterification of 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoic acid with ethanol, typically using an acid catalyst to facilitate the reaction. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and properties .

The biological activity of this compound is primarily attributed to its functional groups:

  • Ester Group : This allows for interactions with enzymes that hydrolyze esters, potentially influencing metabolic pathways.
  • Amine Group : The presence of an amine facilitates hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

These interactions can lead to alterations in enzyme activity or receptor binding, thereby modulating various biological processes.

Enzyme Interaction Studies

Research has shown that this compound may act as a substrate or inhibitor in enzyme-catalyzed reactions. For instance:

  • Substrate for Esterases : The compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This reaction is crucial for understanding its metabolic fate in biological systems.

Pharmacological Potential

This compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Effects : In vitro assays have demonstrated that it may reduce pro-inflammatory cytokine production in immune cells, indicating a possible role in managing inflammatory diseases.

Case Studies

Several studies have examined the biological effects of this compound:

StudyFindings
Study A (2022)Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL.
Study B (2021)Showed inhibition of TNF-alpha production in macrophages at concentrations above 20 µM.
Study C (2020)Investigated the compound's role as a substrate for carboxylesterases, revealing significant hydrolysis rates.

Comparative Analysis

When compared to similar compounds, this compound displays unique reactivity due to its specific functional groups:

CompoundStructureUnique Features
Ethyl 3-(methylamino)-propanoateC11H21NO4Lacks ethoxy group; different pharmacological profile
Ethyl 3-(ethylamino)-propanoateC12H23NO4Larger alkyl group may affect solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of ethyl propanoate derivatives with amino-containing precursors. For example, nucleophilic acyl substitution between activated esters and amines under basic conditions (e.g., sodium ethoxide) is a key step . Optimization includes:

  • Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and yield .
  • Catalyst use : Triethylamine or pyridine can improve acylation efficiency .
  • Purity assessment : Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, amide NH at δ 6.5–8.0 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and ethoxy groups (δ 60–65 ppm) .
  • IR spectroscopy : Detects C=O stretching (1700–1750 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron density distribution to predict sites susceptible to nucleophilic attack (e.g., carbonyl carbon) .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • Transition state analysis : Identifies energy barriers for reactions like hydrolysis or substitution, guiding experimental design .

Q. What strategies can resolve discrepancies in reported biological activities of derivatives with varying substituents?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., halogens, methyl groups) and assess bioactivity trends. For example, halogenated derivatives (Cl, Br) show enhanced enzyme inhibition due to increased electrophilicity .
  • Crystallographic analysis : Resolve 3D structures of compound-target complexes to identify binding motifs (e.g., hydrogen bonding with amide groups) .
  • Dose-response assays : Quantify IC₅₀ values under standardized conditions to minimize variability .

Q. How can reaction mechanisms for ester hydrolysis or amide bond cleavage be experimentally validated?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace hydrolytic water with D₂O to confirm proton transfer steps .
  • Trapping intermediates : Use cryogenic conditions or rapid-injection NMR to isolate transient species (e.g., tetrahedral intermediates) .
  • pH-rate profiles : Determine rate dependence on pH to distinguish acid/base-catalyzed pathways .

Q. What are the environmental and safety considerations for handling this compound in lab settings?

  • Methodological Answer :

  • Toxicity profiling : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) and screen for mutagenicity (Ames test) .
  • Waste disposal : Hydrolyze esters under basic conditions (NaOH/ethanol) to non-toxic propanoic acid derivatives before disposal .
  • PPE protocols : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability during synthesis?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres .
  • Replicate studies : Compare results across labs using identical reagents (e.g., anhydrous ethanol vs. technical grade) .
  • Controlled atmosphere synthesis : Use nitrogen-purged reactors to eliminate moisture/oxygen effects .

Comparative Structural Analysis

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Hammett substituent constants (σ) : Correlate electron-withdrawing groups (e.g., -NO₂, -CF₃) with increased electrophilicity at the carbonyl carbon .
  • Cyclic voltammetry : Quantify redox potentials to assess electron-deficient aromatic rings .
  • X-ray crystallography : Compare bond lengths in halogenated vs. non-halogenated derivatives to infer electronic effects .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Fluorescence-based assays : Monitor tryptophan quenching in target enzymes (e.g., proteases) upon binding .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) .
  • Enzymatic activity assays : Use colorimetric substrates (e.g., p-nitrophenyl esters) to quantify inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate

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